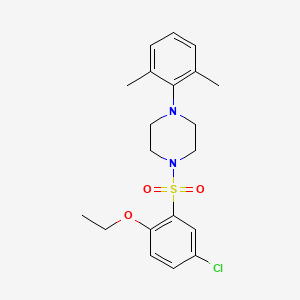

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c1-4-26-18-9-8-17(21)14-19(18)27(24,25)23-12-10-22(11-13-23)20-15(2)6-5-7-16(20)3/h5-9,14H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNDGSTVLSHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and aromatic rings. The presence of the 5-chloro-2-ethoxybenzenesulfonyl moiety and the 2,6-dimethylphenyl group are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |

| Molecular Formula | C₁₈H₂₃ClN₂O₄S |

| Molecular Weight | 388.90 g/mol |

| CAS Number | 1428151-83-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function. For instance, similar compounds have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is involved in glucocorticoid metabolism and has implications in metabolic syndrome and diabetes management .

- Receptor Modulation : The piperazine ring can enhance binding affinity to various receptors. Compounds with similar structures have demonstrated activity at serotonin receptors (5-HT), indicating potential antidepressant effects .

Antidiabetic Properties

Research has indicated that compounds structurally related to this compound can act as inhibitors of 11β-HSD1. This inhibition has been linked to improved insulin sensitivity and reduced blood glucose levels. For example, a study reported an IC50 value of 0.7 μM for a related compound against 11β-HSD1 .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the ethoxy group may enhance solubility and bioavailability, contributing to its effectiveness against various bacterial strains.

Case Studies

- Study on 11β-HSD1 Inhibitors : A series of piperazine sulfonamides were synthesized and evaluated for their inhibitory effects on 11β-HSD1. The lead compound demonstrated significant biological activity with an IC50 value comparable to known inhibitors .

- Antidepressant Activity : Compounds with similar structural motifs have been studied for their effects on serotonin receptors. A related piperazine derivative showed promising results in increasing extracellular serotonin levels in animal models, suggesting potential use in treating major depressive disorder .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Piperazine Ring : Altering the substituents can affect receptor binding affinity and selectivity.

- Sulfonyl Group Variations : Different sulfonyl substituents may enhance or diminish enzyme inhibition potency.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Sulfonylated Piperazines

Piperazines with Aryl-Ether or Phenoxy Linkers

The HBK series () includes piperazines with phenoxyethoxyethyl or phenoxypropyl linkers, such as HBK14 and HBK15. These compounds feature methoxy or chloro substituents on aromatic rings but lack sulfonyl groups.

Table 2: Phenoxy-Linked Piperazines

Piperazines with Carbamoyl or Urea Substituents

Compounds like 1-[N-(2,6-dimethylphenyl)carbamoylmethyl]piperazine () and 4i () highlight the impact of carbamoyl/urea groups on piperazine pharmacology.

Table 3: Functional Group Impact on Piperazine Derivatives

| Compound | Functional Group | Biological Notes |

|---|---|---|

| Target Compound | Benzenesulfonyl | Potential enzyme inhibition |

| 4i | Urea | Antiproliferative activity |

| RA [2,1] | Cyclopentylmethyl | High purity (99%) |

Physicochemical and Metabolic Considerations

- Molecular Weight and Solubility : The target compound’s molecular weight (~451.9) exceeds simpler derivatives like 1-(2,5-dimethylphenyl)piperazine (190.28, ), likely reducing solubility but improving membrane permeability .

- Metabolic Stability : Cyp2D6-mediated hydroxylation () is a common metabolic pathway for piperazines. The 2,6-dimethylphenyl group in the target compound may shield the piperazine core from oxidation, enhancing stability compared to analogs like RA [1,5] .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.